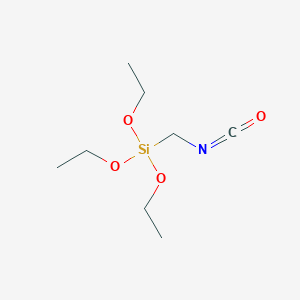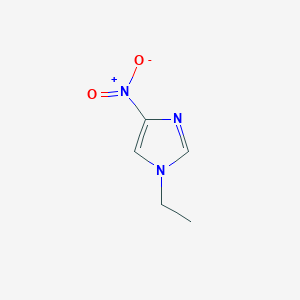
4-(Bromomethyl)-2,5-diphenyloxazole
Vue d'ensemble
Description
4-(Bromomethyl)benzonitrile is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
Synthesis Analysis
The synthesis of similar compounds often involves treating the parent compound with bromine in the presence of sulfur or hydrogen sulfide .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(Bromomethyl)benzonitrile has a molecular weight of 196.04 .Chemical Reactions Analysis
Radical reactions are a common type of reaction for brominated compounds. These reactions can involve functional group conversions and carbon-carbon bond formation .Physical And Chemical Properties Analysis
Similar compounds like Methyl 4-(bromomethyl)benzoate are considered hazardous. They are harmful if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .Applications De Recherche Scientifique
Synthetic Utility
4-(Bromomethyl)-2,5-diphenyloxazole and its analogues have been utilized extensively in organic synthesis. For example, 2-(halomethyl)-4,5-diphenyloxazoles are effective scaffolds for synthetic elaboration at the 2-position, leading to the creation of various alkylamino, alkylthio, and alkoxy oxazoles (Patil & Luzzio, 2016). This reactivity provides a pathway for the concise synthesis of complex molecules like Oxaprozin.
Scintillation Counting and Radioactivity Detection
4-functionalised-2,5-diphenyloxazoles, including this compound derivatives, have been synthesized and evaluated for their ability to scintillate in the presence of ionizing radiation. These molecules are essential in the development of scintillating materials for radiation detection and have applications in radioanalytical chemistry (Clapham et al., 1997).
Fluorescent Molecular Probes
These compounds are also significant in the field of fluorescent molecular probes. Their strong solvent-dependent fluorescence and large Stokes shift make them suitable for developing ultra-sensitive fluorescent probes for biological research. This characteristic is particularly useful for studying various biological events and processes (Diwu et al., 1997).
Trypanocidal Activity
Interestingly, some derivatives of 2,5-diphenyloxazole have shown potential in medicinal chemistry, particularly in the treatment of diseases like African trypanosomosis in animals. This application expands the scope of these compounds beyond traditional synthetic and analytical uses (Banzragchgarav et al., 2016).
Material Science and Corrosion Protection
In material science, these compounds have been studied for their potential in protecting metals against corrosion, particularly in acidic environments. This application is vital in industries where metal longevity and integrity are crucial (Bentiss et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(bromomethyl)-2,5-diphenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-11-14-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDJLVBNDSDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571221 | |
| Record name | 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133130-86-6 | |
| Record name | 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,8-dihydropyrido[1,2-a]indol-9(6H)-one](/img/structure/B3046888.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3046889.png)





![5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B3046902.png)



